1-(3-Methyl-1H-indazol-6-yl)ethanone is a chemical compound with the molecular formula C10H10N2O. It belongs to the indazole family, which is known for its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique structural features, including an indazole ring and an ethanone functional group.
This compound can be synthesized through various organic reactions, particularly acylation methods involving indazole derivatives. The indazole moiety contributes to the compound's biological properties, making it a subject of interest in medicinal chemistry.
1-(3-Methyl-1H-indazol-6-yl)ethanone is classified as an indazole derivative and a ketone. Its classification is significant for understanding its reactivity and potential applications in pharmaceuticals and other chemical industries.
The synthesis of 1-(3-Methyl-1H-indazol-6-yl)ethanone typically involves the acylation of 3-methylindazole using acetyl chloride or another acylating agent. One common method is the Friedel-Crafts acylation, where the reaction occurs in the presence of a Lewis acid catalyst, such as aluminum chloride.
The molecular structure of 1-(3-Methyl-1H-indazol-6-yl)ethanone consists of an indazole ring system attached to an ethanone group. The presence of the methyl group at the 3-position of the indazole enhances its lipophilicity and biological activity.
1-(3-Methyl-1H-indazol-6-yl)ethanone can participate in various chemical reactions:
The mechanism of action for 1-(3-Methyl-1H-indazol-6-yl)ethanone primarily involves its interaction with biological targets such as enzymes and receptors:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds.
1-(3-Methyl-1H-indazol-6-yl)ethanone has several scientific applications:
Indazole derivatives feature a fused benzene and pyrazole ring system, creating a privileged scaffold in drug design. The tautomeric equilibrium between 1H- and 2H-indazole forms (Figure 1) profoundly influences their bioactivity, with the 1H-tautomer typically exhibiting greater stability [5]. The presence of nitrogen atoms at positions 1 and 2 enables diverse hydrogen bonding interactions with biological targets, while the aromatic system facilitates π-stacking with protein residues. Substituents at the 3- and 6-positions—such as the acetyl group and methyl group in 1-(3-Methyl-1H-indazol-6-yl)ethanone (C₁₀H₁₀N₂O)—modulate electronic properties and binding affinity [1] [7]. This structural versatility allows precise optimization of pharmacokinetic properties, including membrane permeability and metabolic stability.
Table 1: Structural Comparison of Key Indazole Ethanone Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substitution Pattern |
---|---|---|---|---|
1-(3-Methyl-1H-indazol-6-yl)ethanone | C₁₀H₁₀N₂O | 174.20 | 84050370 | 3-CH₃, 6-COCH₃ |
1-(1-Methyl-1H-indazol-5-yl)ethanone | C₁₀H₁₀N₂O | 174.20 | 1159511-24-6 | 1-CH₃, 5-COCH₃ (isomer) |
1-(5-Methyl-1H-indazol-3-yl)ethanone | C₁₀H₁₀N₂O | 174.20 | Not provided | 5-CH₃, 3-COCH₃ (regioisomer) |
1-(6-Fluoro-3-methyl-1H-indazol-1-yl)ethanone | C₁₀H₉FN₂O | 192.19 | 159305-17-6 | 3-CH₃, 6-F, 1-COCH₃ |
The indazole core emerged pharmacologically through natural products like Nigellicine and Nigeglanine, isolated from Nigella sativa seeds in the 1980s–1990s [5]. Early synthetic efforts focused on benzodiazepine analogs, but the 2000s witnessed explosive diversification. Landmark developments include:
This compound serves as a versatile synthon for generating structurally refined analogs. Key applications include:
Table 2: Therapeutic Applications of Modified 1-(3-Methyl-1H-indazol-6-yl)ethanone Derivatives
Derivative | Therapeutic Area | Biological Target | Key Finding |
---|---|---|---|
1-(6-Hydroxy-3-methyl-1H-indazol-5-yl)ethanone | Antimicrobial | DNA gyrase (1KZN) | Docking score: -9.2 kcal/mol; MIC: 1.5 µg/mL |
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone | Anticancer | Tubulin polymerization | 78% inhibition at 10 µM (breast cancer) |
1-(6-Fluoro-3-methyl-1H-indazol-1-yl)ethanone | CNS disorders | Serotonin 5-HT₃ receptor | Kᵢ: 12 nM (binding affinity) |
Synthetic methodologies have evolved to optimize this scaffold:
The continuous refinement of 1-(3-Methyl-1H-indazol-6-yl)ethanone exemplifies structure-driven drug design, bridging traditional pharmacology and modern computational approaches.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1